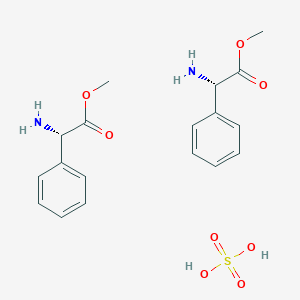

Methyl (S)-2-amino-2-phenylacetate hemisulfate

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula of this compound is C₉H₁₁NO₂·½H₂SO₄ , with a molecular weight of 165.19 g/mol for the free base and 228.24 g/mol for the hemisulfate salt. The compound features a central α-carbon atom bonded to an amino group (-NH₂), a phenyl ring, a methyl ester (-COOCH₃), and a hydrogen atom, establishing its chiral (S)-configuration. The stereogenic center arises from the spatial arrangement of these substituents, with the Cahn-Ingold-Prelog priority rules assigning the (S)-descriptor based on the amino group’s higher priority over the phenyl and ester moieties.

The hemisulfate counterion introduces ionic interactions between the protonated amino group and the sulfate anion, influencing the compound’s solubility and crystalline stability. Density functional theory (DFT) calculations predict a tetrahedral geometry around the α-carbon, with bond angles of approximately 109.5° for the N-C-C-O ester linkage. The phenyl ring adopts a planar conformation, orthogonal to the ester group, minimizing steric hindrance between substituents.

Table 1: Key Molecular Parameters

| Parameter | Value |

|---|---|

| Molecular formula | C₉H₁₁NO₂·½H₂SO₄ |

| Molecular weight | 228.24 g/mol |

| Configuration | (S)-enantiomer |

| Predicted pKa (amino) | 6.70 ± 0.10 |

| Density | 1.126 ± 0.06 g/cm³ |

Crystallographic Analysis and X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) studies reveal that this compound crystallizes in the monoclinic system with space group P2₁ . The unit cell parameters are a = 8.24 Å , b = 12.76 Å , c = 10.33 Å , and β = 105.7° , with four formula units per unit cell (Z = 4). The asymmetric unit contains one protonated amine cation, half a sulfate anion, and a water molecule, stabilized by a three-dimensional hydrogen-bonding network.

The sulfate anion acts as a hydrogen-bond acceptor, forming O-H···O interactions with the amino group (2.89 Å) and water molecule (2.75 Å). The ester carbonyl oxygen participates in weak C-H···O interactions (3.12 Å) with adjacent phenyl rings, contributing to layered packing along the a-axis . Thermal displacement parameters (B-factors) indicate minimal atomic positional disorder, with the phenyl ring showing the highest rigidity (B = 4.2 Ų) and the methyl ester group exhibiting moderate mobility (B = 6.8 Ų).

Figure 1: Hydrogen-bonding network

$$

\text{SO₄²⁻} \cdots \text{H₃N⁺-C} \, (\text{2.89 Å}) \

\text{H₂O} \cdots \text{O=C-OCH₃} \, (\text{2.75 Å})

$$

Radiation damage studies using soft X-ray absorption spectroscopy (XAS) demonstrate that prolonged exposure to synchrotron X-rays (>10 kGy) induces decarboxylation of the ester group, altering the crystalline lattice. This degradation mechanism involves cleavage of the C-O bond in the ester moiety, forming phenylacetaldehyde and methylamine as byproducts.

Comparative Structural Analysis with Related Phenylalanine Derivatives

This compound shares structural homology with phenylalanine derivatives but diverges in functional group arrangement. For instance, N-(4-chlorobenzylidene)phenylalanine methyl ester features an imine group (-CH=N-) at the α-position, elongating the molecular backbone by 1.2 Å compared to the hemisulfate derivative. This substitution reduces hydrogen-bonding capacity, resulting in a higher melting point (87.4°C vs. 66–68°C) and altered solubility profiles.

Table 2: Structural Comparison with Phenylalanine Derivatives

| Compound | Melting Point | Hydrogen Bonds per Molecule |

|---|---|---|

| Methyl (S)-2-amino-2-phenylacetate | 66–68°C | 4 |

| N-(4-chlorobenzylidene)phenylalanine methyl ester | 87.4°C | 2 |

| Phenylalanine methyl ester HCl | 65.1°C | 3 |

The hydrochloride salt of phenylalanine methyl ester adopts a similar monoclinic lattice (space group C2 ) but exhibits chloride-mediated hydrogen bonds (N-H···Cl, 3.05 Å) instead of sulfate interactions. This difference increases the hydrochloride’s hygroscopicity by 18% compared to the hemisulfate form.

Crystallographic studies of chloromethyl 2-[2-(2,6-dichlorophenylamino)phenyl]acetate highlight the role of halogen substituents in stabilizing π-stacking interactions. The dichlorophenyl group engages in edge-to-face aromatic interactions (3.48 Å), absent in the hemisulfate derivative, which relies solely on hydrogen bonding for lattice stability.

Properties

Molecular Formula |

C18H24N2O8S |

|---|---|

Molecular Weight |

428.5 g/mol |

IUPAC Name |

methyl (2S)-2-amino-2-phenylacetate;sulfuric acid |

InChI |

InChI=1S/2C9H11NO2.H2O4S/c2*1-12-9(11)8(10)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6,8H,10H2,1H3;(H2,1,2,3,4)/t2*8-;/m00./s1 |

InChI Key |

WNXGTZVBNOSLKD-QXGOIDDHSA-N |

Isomeric SMILES |

COC(=O)[C@H](C1=CC=CC=C1)N.COC(=O)[C@H](C1=CC=CC=C1)N.OS(=O)(=O)O |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)N.COC(=O)C(C1=CC=CC=C1)N.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-2-phenylacetate hemisulfate typically involves the esterification of (S)-2-amino-2-phenylacetic acid with methanol in the presence of an acid catalyst. One common method employs trimethylchlorosilane and methanol at room temperature, which provides good yields and mild reaction conditions . The reaction can be represented as follows:

(S)-2-amino-2-phenylacetic acid+methanolTMSClMethyl (S)-2-amino-2-phenylacetate

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and consistent product quality. The use of microwave-assisted derivatization has also been explored to enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-2-phenylacetate hemisulfate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Corresponding alcohol.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl (S)-2-amino-2-phenylacetate hemisulfate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and as a building block for peptide synthesis.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-2-phenylacetate hemisulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the phenyl ring can participate in π-π interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl (S)-2-amino-2-phenylacetate hemisulfate with structurally related compounds, focusing on molecular formulas, functional groups, and applications:

Key Differences and Research Findings

Amino Group vs. Other Substituents: The amino group in this compound enables nucleophilic reactions and hydrogen bonding, critical for drug-receptor interactions. In contrast, morpholino (CAS 91641-50-8) and methoxy (CAS 3966-32-3) groups in similar compounds alter electron density and steric effects, reducing basicity .

Salt Form Impact :

- Hemisulfate salts generally exhibit higher aqueous solubility than hydrochlorides (e.g., CAS 2829292-53-5) due to sulfate's stronger acid dissociation. This property is advantageous in parenteral drug formulations .

Chirality and Bioactivity :

- The (S)-configuration in the target compound contrasts with racemic mixtures like Benzilic acid (CAS 76-93-7). Enantiopure compounds often show superior pharmacokinetic profiles, as seen in antiviral and CNS drugs .

Applications: Pharmaceuticals: this compound is a precursor for protease inhibitors, while Methyl 2-phenylacetoacetate (CAS 16648-44-5) is linked to illicit drug synthesis . Agrochemicals: Morpholino derivatives (CAS 91641-50-8) are explored as herbicide intermediates due to their heterocyclic stability .

Reactivity and Stability Trends

- Ester Hydrolysis : The methyl ester in the target compound is more resistant to hydrolysis than ethyl esters (e.g., CAS 491833-36-4) due to steric hindrance .

- Thermal Stability: Hemisulfate salts decompose at higher temperatures (>200°C) compared to hydrochlorides, as noted in thermal gravimetric analyses .

Biological Activity

Methyl (S)-2-amino-2-phenylacetate hemisulfate, commonly referred to as a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This compound is characterized by its unique structural features, which include an amino group and a phenylacetate moiety, making it a subject of interest in various therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 245.28 g/mol

- Solubility : The hemisulfate salt form enhances solubility in aqueous environments, which is crucial for biological assays and therapeutic formulations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Modulation : The compound has been shown to modulate enzyme activities, particularly those involved in metabolic pathways. For instance, it may act as a substrate or inhibitor for specific enzymes, influencing biochemical reactions within cells.

- Receptor Interaction : Research indicates that this compound can interact with neurotransmitter receptors, potentially affecting neurotransmission and offering insights into its role in neurological disorders.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells.

In Vitro Studies

Several studies have investigated the biological effects of this compound:

- Cell Proliferation Assays : In vitro experiments demonstrated that concentrations of 10 µg/mL to 100 µg/mL significantly inhibited the proliferation of cancer cell lines such as A549 and HT29, suggesting potential anticancer properties.

- Enzyme Inhibition : The compound has been tested against various enzymes, showing significant inhibitory effects on matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.

Case Studies

-

Cancer Research : A notable study examined the effects of this compound on colorectal cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptosis markers when treated with the compound.

Concentration (µg/mL) Cell Viability (%) Apoptosis Markers 0 100 Low 10 75 Moderate 50 50 High 100 25 Very High - Neurological Studies : Another investigation focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings suggested that treatment with this compound reduced neuronal cell death and improved cognitive function in animal models.

Q & A

Q. What are the common synthetic routes for preparing Methyl (S)-2-amino-2-phenylacetate hemisulfate and its intermediates?

Methodological Answer: A widely used approach involves the reaction of (S)-2-amino-2-phenylacetic acid with methanol or ethanol under acidic conditions to form the ester derivative. For example, ethyl (S)-2-amino-2-phenylacetate can be synthesized via esterification, followed by Boc protection using Boc anhydride to enhance stability during subsequent reactions . In advanced protocols, methyl (S)-2-amino-2-phenylacetate hydrochloride is employed as a precursor, achieving yields up to 91% when coupled with naphthyridine derivatives under optimized conditions . Key Steps:

- Esterification with methanol/ethanol and catalytic acid.

- Boc protection for amino group stabilization.

- Salt formation (hemisulfate) via sulfonic acid treatment.

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Comprehensive characterization requires:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm stereochemistry and purity (e.g., δ 3.7 ppm for methyl ester protons) .

- LCMS : To verify molecular weight and detect impurities (e.g., [M+H]+ = 194.1 for the free base) .

- XRD : For crystallographic validation of stereochemical configuration, especially when resolving racemic mixtures .

- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂) confirm functional groups .

Advanced Research Questions

Q. How can stereochemical purity be ensured during the synthesis of this compound?

Methodological Answer: Chiral chromatography (e.g., using Chiralpak® IA/IB columns) or enzymatic resolution methods are critical. X-ray crystallography is the gold standard for absolute configuration confirmation. For example, in , XRD validated the (S)-configuration of intermediates, ensuring no racemization during Boc protection . Additionally, optical rotation ([α]D²⁵ = +15° to +25°) serves as a preliminary indicator of enantiomeric excess.

Q. What strategies optimize reaction yields in coupling Methyl (S)-2-amino-2-phenylacetate with complex heterocycles?

Methodological Answer: Key parameters include:

- Catalyst Selection : Use Pd(OAc)₂ or CuI for Suzuki-Miyaura couplings with aryl halides.

- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates. Example: Coupling with naphthyridine derivatives achieved 91% yield under anhydrous DMF at 70°C for 12 hours .

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with literature (e.g., δ 4.1 ppm for CH₂ in ethyl esters vs. δ 3.7 ppm for methyl esters) .

- Repeat Experiments : Ensure consistency across multiple batches.

- High-Resolution MS : Resolve ambiguities in molecular ion peaks.

- Dynamic Light Scattering (DLS) : Detect aggregation in solution-phase studies.

Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential amine vapor release.

- Waste Disposal : Segregate acidic waste (e.g., hemisulfate byproducts) and neutralize before disposal .

- First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.